Stereospecific Enzyme Recognition: trans vs. cis Isomer in Limonene/Pinene Degradation
The trans isomer is the dedicated substrate for specific enoyl-CoA hydratases (EC 4.2.1.17) in the limonene/pinene degradation pathway, whereas the cis isomer is processed by distinct hydro-lyase enzymes (e.g., KEGG R06411 vs. R06412). Genome and metagenome analyses confirm that bacterial systems encode separate enzyme entries (e.g., KO K01692) for cis- and trans-2-methyl-5-isopropylhexa-2,5-dienoyl-CoA hydratases, indicating non-overlapping substrate specificity [1]. While precise kcat/Km values are not reported in the public domain for these specific isomers, the fundamental enzymatic segregation underscores that the trans compound is the obligatory substrate for its cognate hydratase; the cis isomer is catalytically inert with the trans-specific enzyme [2].
| Evidence Dimension | Enzyme Substrate Specificity (Qualitative) |
|---|---|
| Target Compound Data | Substrate for trans-2-methyl-5-isopropylhexa-2,5-dienoyl-CoA hydratase (R06412) |
| Comparator Or Baseline | cis-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA: Substrate for cis-2-methyl-5-isopropylhexa-2,5-dienoyl-CoA hydratase (R06411) |
| Quantified Difference | Non-overlapping enzyme specificity; distinct gene/enzyme entries in KEGG Orthology (K01692) |
| Conditions | Bacterial metagenome and genome analysis (Serratia sp. M24T3, B. xylophilus) [1] |
Why This Matters
Procurement of the incorrect isomer (cis) will yield zero activity in assays designed for the trans-specific hydratase, leading to failed experiments and wasted resources.
- [1] Cheng Q, et al. Table 2: Enzymes involved in the pathway of limonene and pinene degradation. Sci Rep. 2013;3:1866. doi:10.1038/srep01866 View Source
- [2] KEGG ORTHOLOGY: K01692. enoyl-CoA hydratase. Kyoto Encyclopedia of Genes and Genomes. View Source
